molecular formula C15H12O3S B5907951 methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate CAS No. 6240-59-1

methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate

Cat. No. B5907951
CAS RN: 6240-59-1
M. Wt: 272.3 g/mol
InChI Key: YQYYPDGJSXROOR-RMKNXTFCSA-N
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Description

Methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate is a chemical compound that belongs to the family of chalcones, which are a class of naturally occurring compounds found in many plants. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate is not fully understood, but it is believed to act through multiple pathways. In the case of its anti-inflammatory and antioxidant properties, it is thought to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In the case of its anticancer properties, it is thought to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate. One area of interest is its potential use as a natural pesticide in agriculture. Another area of interest is its potential use as an anticancer agent, particularly in combination with other compounds. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as materials science.

Synthesis Methods

Methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 2-acetylthiophene, followed by esterification with methanol. Other methods include the use of different aldehydes or ketones and various thiophenes.

Scientific Research Applications

Methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate has been studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results as an anti-inflammatory and antioxidant agent. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. In the field of agriculture, this compound has been investigated for its potential use as a natural pesticide due to its insecticidal properties.

properties

IUPAC Name

methyl 4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-18-15(17)12-7-4-11(5-8-12)6-9-13(16)14-3-2-10-19-14/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYPDGJSXROOR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417604
Record name ZINC05091985
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6240-59-1
Record name ZINC05091985
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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